molecular formula C13H9Cl2NO B1463207 2-(2,4-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187170-79-1

2-(2,4-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1463207
CAS RN: 1187170-79-1
M. Wt: 266.12 g/mol
InChI Key: CKXXWYQIPJVYMI-UHFFFAOYSA-N
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Description

The compound 2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .


Synthesis Analysis

A method for synthesizing the 2,4-dichlorobenzoyl chloride involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzyl chloride, a compound with a similar structure, has the linear formula: Cl2C6H3CH2Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzyl chloride include a refractive index n20/D 1.576 (lit.), boiling point 248 °C (lit.), melting point −2.6 °C (lit.), and density 1.407 g/mL at 25 °C (lit.) .

Scientific Research Applications

Supramolecular Associations and Crystal Structures

Research has focused on the synthesis and characterization of proton-transfer complexes involving similar pyridine derivatives. For instance, a study on hydrogen-bonded supramolecular associations in organic acid–base salts involving 2-amino-4-methylpyridine showcases the importance of noncovalent interactions in the crystal packing of such compounds. These structures reveal the potential of pyridine derivatives in the design of new materials with specific supramolecular architectures (Khalib et al., 2014).

Halogen Exchange Reactions

Another area of interest is the halogen exchange in pyridines and other heterocycles, highlighting the reactivity of chloropyridines in the presence of silyl-mediated reactions. Such studies demonstrate the synthetic versatility of pyridine derivatives, potentially including 2-(2,4-Dichlorobenzoyl)-4-methylpyridine, for functional group transformations in organic synthesis (Schlosser & Cottet, 2002).

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds related to 2-(2,4-Dichlorobenzoyl)-4-methylpyridine, such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, offer insights into the structural aspects that influence the properties and reactivity of such molecules. Detailed structural analysis can guide the development of new compounds with desired physical and chemical characteristics (Zou Xia, 2001).

Luminescent Probes for Biological Applications

In the realm of biochemistry, research on ruthenium(II) complex-based luminescent probes for hypochlorous acid in living cells represents an innovative application of pyridine derivatives. These studies demonstrate the potential of pyridine-based compounds in creating sensitive and selective luminescence probes for biological imaging and diagnostics (Zhang et al., 2013).

Corrosion Inhibition

Investigations into the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion illustrate the application of pyridine derivatives in materials science. These studies provide insights into how such compounds can serve as effective corrosion inhibitors, potentially extending to 2-(2,4-Dichlorobenzoyl)-4-methylpyridine for protecting metal surfaces in corrosive environments (Mert et al., 2014).

properties

IUPAC Name

(2,4-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)10-3-2-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXWYQIPJVYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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